molecular formula C18H27F2NO6 B14907338 tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate

tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate

Cat. No.: B14907338
M. Wt: 391.4 g/mol
InChI Key: MCSQKIMHHUIXON-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate: is a synthetic organic compound with the molecular formula C18H27F2NO6 . This compound is characterized by its complex structure, which includes multiple ethoxy groups and a difluorophenoxy moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-2,6-difluorophenol with ethylene oxide to form the intermediate compound, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dichlorophenoxy)ethoxy)ethoxy)ethoxy)acetate
  • tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dibromophenoxy)ethoxy)ethoxy)ethoxy)acetate
  • tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dimethylphenoxy)ethoxy)ethoxy)ethoxy)acetate

Comparison: The uniqueness of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate lies in its difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its dichloro, dibromo, or dimethyl analogs .

Properties

Molecular Formula

C18H27F2NO6

Molecular Weight

391.4 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-(4-amino-2,6-difluorophenoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C18H27F2NO6/c1-18(2,3)27-16(22)12-25-7-6-23-4-5-24-8-9-26-17-14(19)10-13(21)11-15(17)20/h10-11H,4-9,12,21H2,1-3H3

InChI Key

MCSQKIMHHUIXON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOC1=C(C=C(C=C1F)N)F

Origin of Product

United States

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